Dulciol D
Description
Dulciol D is a naturally occurring compound identified in Garcinia dulcis (mundu), a tropical fruit-bearing plant . This compound is primarily studied in metabolomic contexts, particularly in plant biochemistry and natural product research.
Properties
CAS No. |
175617-26-2 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7,10-dihydroxy-8-(2-methylbut-3-en-2-yl)furo[3,2-c]xanthen-6-one |
InChI |
InChI=1S/C20H16O5/c1-4-20(2,3)12-9-13(21)19-14(16(12)23)15(22)11-6-5-10-7-8-24-17(10)18(11)25-19/h4-9,21,23H,1H2,2-3H3 |
InChI Key |
XYTVIOHQRFERMN-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |
Canonical SMILES |
CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |
melting_point |
194-196°C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dulciol D is compared here with structurally and functionally related compounds, focusing on physicochemical properties, natural sources, and pharmacological relevance.
Structural and Functional Analogues
Dulcitol (D-Galactitol)
- Molecular Formula : C₆H₁₄O₆
- Molecular Weight : 182.17 g/mol
- Natural Sources : Found in Scoparia dulcis (a traditional medicinal herb) and certain fungi .
- Pharmacology : Exhibits osmotic diuretic properties and is implicated in diabetes research due to its role in metabolic pathways .
- ADMET Properties : LogP = -3.5 (high hydrophilicity), low blood-brain barrier penetration, and minimal hepatotoxicity .
Sorbitol (D-Glucitol)
- Molecular Formula : C₆H₁₄O₆
- Molecular Weight : 182.17 g/mol
- Natural Sources : Abundant in apples, pears, and seaweed.
- Pharmacology : Widely used as a sugar substitute and humectant; linked to cataract formation in diabetic models .
Xylitol
- Molecular Formula : C₅H₁₂O₅
- Molecular Weight : 152.15 g/mol
- Natural Sources : Birch bark, raspberries.
- Pharmacology : Anti-cariogenic properties; used in dental hygiene products .
Adonitol (Ribitol) Molecular Formula: C₅H₁₂O₅ Molecular Weight: 152.15 g/mol Natural Sources: Present in Adonis vernalis and some bacteria.
Key Comparative Data
Research Findings and Gaps
- This compound: No direct pharmacological data are available.
- Dulcitol : Well-characterized in traditional medicine; clinical studies highlight its role in managing galactosemia and diabetic complications .
- Sorbitol/Xylitol : Extensively studied for industrial and therapeutic applications, with robust safety profiles .
Q & A
Q. How can in silico modeling address limitations in Dulciol D’s in vitro-to-in vivo extrapolation (IVIVE)?
- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) models with organ-on-a-chip data to simulate human absorption/distribution. Validate predictions using microdosing trials with radiolabeled compounds .
Guidance for Data Contradiction Analysis
- Step 1 : Identify the principal contradiction (e.g., conflicting bioactivity data) and its secondary aspects (e.g., assay variability vs. compound stability) .
- Step 2 : Replicate experiments under standardized conditions, controlling for confounding variables (e.g., batch-to-batch compound differences) .
- Step 3 : Apply meta-analysis to aggregate data from multiple studies, using funnel plots to detect publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
